1-Phenylnaphthalene

概要

説明

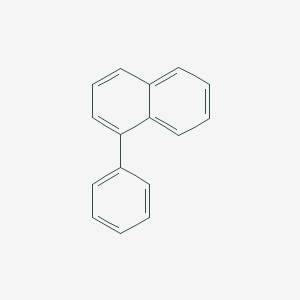

1-Phenylnaphthalene is a chemical compound with the molecular formula C16H12 . It is also known by other names such as 1-Phenyl-naphthalene and phenyl-napthalene .

Synthesis Analysis

This compound can be synthesized from Propanoic acid, 2,2-dimethyl-, 1-naphthalenyl ester and Phenylboronic acid . Another approach towards the synthesis of this compound involves the cyclization of Perkin condensation product, α- arylidene β-benzoyl propionic acid with polyphosphoric acid and concentrated sulphuric acid .Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring with a phenyl group attached to it . The molecular weight of this compound is 204.27 g/mol . The InChIKey of this compound is IYDMICQAKLQHLA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.27 g/mol . It has a computed XLogP3-AA value of 4.8, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of this compound are both 204.093900383 g/mol . The topological polar surface area of this compound is 0 Ų . It has a heavy atom count of 16 .科学的研究の応用

Heat Transfer Fluids in High Temperature Energy Applications

1-Phenylnaphthalene has been evaluated for its potential as a heat transfer fluid in high-temperature energy applications. Its low melting point, low vapor pressure, high critical temperature, and resistance to thermal decomposition make it suitable for heat transfer applications up to 800 K. This includes applications in power generation and separations processes (McFarlane, Luo, Garland, & Steele, 2010).

Inhibition of Pro-Inflammatory Mediators

Research on 2-Phenylnaphthalene derivatives has shown their ability to inhibit pro-inflammatory mediators by downregulating the MAPK/NF-κB pathways in macrophage cells. This indicates potential anti-inflammatory pharmacological effects (Chang, Liao, & Chen, 2017).

Pathway to Fluoranthene

Studies have indicated that gaseous this compound molecules can form fluoranthene, a polycyclic aromatic hydrocarbon. This process involves protonation, fragmentation, isomerization, and self-condensation reactions (Perez & Lilla, 1990).

Solar Thermal Power Applications

Phenylnaphthalene has been tested for use in solar thermal power applications due to its high thermal stability. Although static thermal tests showed promise, it was found that the fluid degrades at high temperatures, which may affect its long-term usability in solar power systems (McFarlane et al., 2014).

Synthesis and Chemical Properties

Several studies focus on the synthesis and properties of phenylnaphthalene derivatives. For example, research on the synthesis of 2-phenylnaphthalenes using gold-catalyzed dimerization has been documented (Wang et al., 2011). Additionally, the thermodynamic properties of this compound have been measured to understand its behavior under various conditions (Chirico, Steele, & Kazakov, 2014).

生化学分析

Biochemical Properties

It is known that its molecular weight is 204.2665

Cellular Effects

1-Phenylnaphthalene has been found to exhibit significant anticancer activity. It has been reported to cause the inhibition of MCF-7 cells, a type of breast cancer cell, in a dose-dependent manner . Additionally, it has been found to have immunomodulatory effects, potentially assisting the immune system in driving out the HIV virus .

Molecular Mechanism

It has been synthesized through a one-pot, solvent-free catalytic dimerization of phenylacetylene by Cu/C at room temperature .

Temporal Effects in Laboratory Settings

It has been reported that the compound was synthesized with a yield of 60-70% in 1884, and a yield of 78% was reported in 1938 .

特性

IUPAC Name |

1-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDMICQAKLQHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060539 | |

| Record name | 1-Phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Phenylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

605-02-7 | |

| Record name | 1-Phenylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PHENYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10NXC4G45Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Phenylnaphthalene?

A1: this compound has the molecular formula C16H12 and a molecular weight of 204.27 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic methods help characterize this compound:

- NMR Spectroscopy (1H and 13C): Provides information about the hydrogen and carbon environments in the molecule, allowing for structural elucidation. [, ]

- UV-Vis Spectroscopy: Useful for analyzing the electronic transitions within the molecule and determining its molar absorptivity (log ε). This technique has been particularly useful in comparing synthetic this compound with natural lignans possessing a similar skeleton. []

- Mass Spectrometry: Helps determine the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation. []

Q3: Does heat treatment affect the antioxidant activity of extracts containing this compound?

A3: Research suggests that heat treatment can significantly increase the antioxidant activity of extracts from Citrus unshiu peels, where this compound is a newly formed compound at elevated temperatures. This effect is likely due to the formation of various low-molecular-weight phenolic compounds, including this compound. []

Q4: What is the preferred conformation of this compound in solution?

A4: Molar Kerr constant measurements suggest that the preferred conformation of this compound in solution has a dihedral angle (Φ) of approximately 50° between the planes of the phenyl and naphthalene rings. This indicates a non-planar structure. []

Q5: How does the structure of this compound influence its reactivity in sulfonation reactions?

A5: The position of the phenyl group on the naphthalene ring significantly affects the reactivity and regioselectivity of sulfonation reactions with SO3. [, ]

Q6: Can this compound be used as a heat transfer fluid?

A6: Research suggests that this compound and its derivatives show potential as heat transfer fluids for high-temperature applications due to their: []

Q7: How does this compound behave under pyrolysis conditions?

A7: The pyrolysis of this compound derivatives, specifically carboxylic anhydride derivatives, can lead to ring-contracted products through carbene intermediates. For instance: []

Q8: Can this compound be used in the synthesis of more complex structures?

A8: Yes, this compound serves as a building block for synthesizing more complex molecules. For instance: [, , , ]

Q9: How does this compound react with Grignard reagents?

A9: Grignard reagents react with 1-aryl-2,3-naphthalenedicarboxylic anhydrides, including those derived from this compound, to produce lactones. These lactones can be further transformed into 7H-benzo[c]fluoren-7-ones through acid-catalyzed isomerization. []

Q10: Does this compound participate in photochemical reactions?

A10: Yes, this compound derivatives are known to participate in photochemical reactions. [, , , ]

Q11: Do natural products contain this compound systems, and do they have biological activity?

A11: Yes, certain plants, such as Ruta graveolens and Jatropha gossypifolia, contain lignans with a this compound skeleton. [, , , ] These natural compounds and their synthetic analogs have shown promising immunomodulatory activity, potentially by stimulating immunoglobulin production. [, , ]

Q12: Have computational methods been applied to study this compound?

A12: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) and semi-empirical methods like SCFMO (Self Consistent Field Molecular Orbital) calculations, have been employed to investigate this compound and its derivatives: [, , , ]

Q13: What are potential areas for future research on this compound?

A13: Several research avenues warrant further exploration:

- Developing Structure-Activity Relationships (SAR) for this compound lignans: Systematic modifications of the this compound scaffold could help optimize their immunomodulatory and other biological activities. []

- Investigating the potential of this compound derivatives in organic electronics: The unique electronic properties of this compound make it a promising building block for organic semiconductors and other optoelectronic materials. []

- Exploring the use of this compound as a chiral scaffold in asymmetric synthesis: The non-planar structure of this compound lends itself to the development of chiral catalysts and ligands for enantioselective synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)

![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)

![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)

![4-[1-(Benzotriazol-1-yl)propyl]morpholine](/img/structure/B165097.png)